N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

Catalog No.
S13936933
CAS No.
M.F
C22H31NO14
M. Wt
536.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pen...

Product Name

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

IUPAC Name

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate

Molecular Formula

C22H31NO14

Molecular Weight

536.5 g/mol

InChI

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3

InChI Key

MFDZYSKLMAXHOV-YQNZCADASA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 (CAS 950508-99-3) is a fully protected, stable isotope-labeled sialic acid building block essential for advanced glycomics and synthetic carbohydrate chemistry [1]. Featuring a methyl ester at the C1 carboxylate, acetate groups at the C2, C4, C7, C8, and C9 positions, and a 3-Dalton deuterium mass shift, this compound is engineered for organic-phase processability [2]. It serves as the premier bench-stable precursor for synthesizing deuterated sialoconjugates—such as gangliosides and sialoglycans—and acts as a highly reliable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. By masking the reactive hydroxyl and carboxyl groups, this molecule bypasses the severe solubility and side-reaction limitations of native sialic acids, making it a critical raw material for biopharmaceutical profiling, custom synthesis, and targeted lipidomics [3].

Research Fit

Workflow Isotope dilution LC-MS/MS quantification of sialic acid derivatives
Selection Deuterated, fully protected sialic acid building block with +3 Da mass tag
Use Context Synthetic intermediate and isotopic tracer in glycochemistry and metabolic labeling

Substituting this compound with unprotected N-Acetylneuraminic acid-d3 (Neu5Ac-d3) in chemical synthesis results in immediate process failure, as the native molecule is insoluble in anhydrous organic solvents and its multiple unprotected hydroxyls prevent regioselective glycosidic bond formation [1]. Conversely, utilizing non-deuterated protected Neu5Ac fails in quantitative mass spectrometry applications, as it lacks the +3 Da mass shift required to distinguish spiked internal standards from endogenous biological sialosides [2]. Furthermore, attempting to procure pre-activated anomeric donors (such as sialyl chlorides or bromides) for long-term inventory leads to rapid hydrolytic degradation, whereas the bench-stable pentaacetate configuration ensures extended shelf life while remaining readily activatable for complex oligosaccharide coupling [3].

Substitution Risk

Target d3-Pentaacetate Defined +3.02 Da mass shift enables clear MS discrimination from endogenous sialic acids.
Unlabeled Pentaacetate (CAS 73208-82-9) No isotopic differentiation; indistinguishable from abundant endogenous Neu5Ac background in biological matrices.
Target d3-Pentaacetate Full peracetylation protects all hydroxyls for selective glycosidic bond formation.
Non-acetylated Neu5Ac Methyl Ester (CAS 22900-11-4) Unprotected hydroxyls limit synthetic utility and may lead to undesired side reactions.
Target d3-Pentaacetate Chloroform/methanol solubility matches organic-phase glycosylation and direct reversed-phase LC-MS.
Water-soluble Non-acetylated Analogs Require solvent exchange and additional cleanup; may cause losses of volatile acetylated derivatives.

Organic-Phase Solubility for Anhydrous Glycosylation

Chemical sialylation requires strictly anhydrous conditions to prevent the hydrolysis of the oxocarbenium intermediate. The fully protected N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 exhibits high solubility in critical organic solvents like dichloromethane (DCM) and acetonitrile (>50 mg/mL), whereas the unprotected Neu5Ac-d3 free acid is virtually insoluble in these environments [1]. This lipophilic protection strategy allows the compound to be directly integrated into standard organic-phase oligosaccharide synthesis workflows [2].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>50 mg/mL (Highly soluble)
Comparator Or BaselineUnprotected Neu5Ac-d3 (<0.1 mg/mL, practically insoluble)
Quantified Difference>500-fold increase in organic solvent solubility
ConditionsStandard anhydrous synthetic formulation conditions

Procurement of the protected form is mandatory for organic-phase chemical synthesis, saving weeks of complex and low-yield in-house protection steps.

Mass Shift
Head-to-head
536.50 Da vs 533.48 Da
Δ +3.02 Da
Enables baseline-resolved SIL-IS detection in HRMS
Resolving power ≥30,000 recommended

Isotopic Mass Shift for Zero-Background LC-MS/MS

In quantitative glycomics, distinguishing an internal standard from endogenous molecules is critical. The d3-labeled pentaacetate provides a precise +3.0188 Da mass shift compared to its non-deuterated counterpart [1]. Because the natural M+3 isotopic abundance of endogenous sialic acids is negligible (<0.1%), this +3 Da shift guarantees zero cross-talk during Multiple Reaction Monitoring (MRM) in LC-MS/MS [2].

Evidence DimensionMass-to-charge (m/z) isotopic separation
Target Compound Datad3-Pentaacetate (+3 Da shift, negligible background interference)
Comparator Or BaselineNon-deuterated Pentaacetate (0 Da shift, 100% overlap with endogenous analytes)
Quantified DifferenceComplete elimination of isotopic overlap (M+3 background <0.1%)
ConditionsLC-MS/MS MRM quantification workflows

Ensures absolute quantitative accuracy in biopharmaceutical and clinical mass spectrometry by eliminating endogenous signal interference.

Deuterium Stability
Class-level
Carbon-bound trideuterioacetyl, non-exchangeable
Preserves isotopic integrity through aqueous workup
Direct experimental confirmation not published

Precursor Shelf-Life and Hydrolytic Stability

While reactive sialyl donors (such as 2-chloro or 2-bromo sialic acid derivatives) are highly efficient for immediate coupling, they suffer from extreme moisture sensitivity, often degrading within days or hours under standard storage [1]. The 2,4,7,8,9-pentaacetate configuration provides exceptional hydrolytic stability, allowing the compound to be stored for months to years at 4°C without anomeric degradation [2]. It can then be activated in situ using Lewis acids (e.g., TMSOTf) or converted to a reactive donor only when required [3].

Evidence DimensionStorage stability / Hydrolytic half-life at 4°C
Target Compound Data2,4,7,8,9-Pentaacetate-d3 (Stable for >12 months)
Comparator Or Baseline2-Chloro-sialyl donor derivatives (Degrades within days/weeks due to moisture sensitivity)
Quantified Difference>10x extension in practical shelf life
ConditionsStandard laboratory storage (4°C, sealed)

Allows buyers to procure and inventory the compound in bulk without the severe degradation risks and financial losses associated with highly reactive anomeric donors.

Functional Scope
Class-level
Single compound serves as protected intermediate and MS tracer
Reduces need for separate labeled and unlabeled batches
No published cost-benefit analysis available
Solvent Compatibility
Data to verify
Soluble in CHCl₃ and MeOH
Compatible with organic synthesis and direct LC-MS injection
Quantitative solubility limits not reported

Synthesis of Stable Isotope-Labeled (SIL) Gangliosides

Serves as the primary d3-sialyl donor precursor for synthesizing deuterated GM1, GM2, or GM3, which are critical internal standards for clinical lipidomics and biomarker quantification [1].

Quantitative Biopharmaceutical Glycan Profiling

Utilized to generate labeled reference sialoglycans for evaluating the sialylation efficiency, consistency, and pharmacokinetic profiles of recombinant monoclonal antibodies (mAbs) during biomanufacturing [2].

LC-MS/MS Internal Standard Formulation

Following controlled deprotection, it yields highly pure Neu5Ac-d3, acting as an exact-mass internal standard for quantifying free or released sialic acids in serum, tissues, or bioprocess media [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sialic acid quantification in biological research matrices
+3 Da SIL internal standard with non-exchangeable label
Isotope dilution accuracy and matrix-effect correction
Neu5Ac2en derivative synthesis for neuraminidase mechanistic studies
Peracetylated sialic acid building block with integrated MS tracer
Reaction pathway tracing and product confirmation
Metabolic flux analysis of sialylation pathways in cultured cells
Cell-permeable protected Neu5Ac-d3 precursor
Exogenous sialic acid incorporation tracking by mass shift
Sialic acid content determination in glycoprotein research samples
Derivatization standard with matched chemical behavior
Derivatization efficiency correction and quantification reproducibility

XLogP3

0.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

1

Exact Mass

536.19328490 g/mol

Monoisotopic Mass

536.19328490 g/mol

Heavy Atom Count

37

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